molecular formula C16H26ClNO B1441798 3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride CAS No. 1220032-16-5

3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride

Cat. No. B1441798
CAS RN: 1220032-16-5
M. Wt: 283.83 g/mol
InChI Key: DKYUYFOMIRHKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride is C16H26ClNO . Its average mass is 283.837 Da, and its monoisotopic mass is 283.170288 Da .

Scientific Research Applications

1. Synthesis and Insecticidal Activity

Researchers have isolated and synthesized derivatives similar to 3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride, demonstrating significant anti-juvenile-hormone and insecticidal activities. These derivatives were isolated from Penicillium brevicompactum and showed potential in controlling pest populations (Cantín et al., 1999).

2. Synthesis for Agrochemicals and Medicinal Compounds

Another study focused on synthesizing 5-methoxylated 3-pyrrolin-2-ones, which are useful in creating agrochemicals or medicinal compounds. The research implies that compounds structurally similar to this compound can be significant in agricultural and medical industries (Ghelfi et al., 2003).

3. Study of Pyrrolidines in Chemistry

The chemistry of pyrrolidines, which includes compounds like this compound, has been explored for its potential in industry, such as in the production of dyes or agrochemical substances. This study emphasizes the importance of understanding the chemical properties and reactions of pyrrolidines (Żmigrodzka et al., 2022).

4. Synthesis of Antioxidant Agents

Research has also explored the redox properties of novel pyrrolidine derivatives, suggesting their application as antioxidant agents. This demonstrates the potential of compounds like this compound in creating new antioxidants (Osipova et al., 2011).

5. Potential in Antiinflammatory Medications

A series of pyrrolidin-2-ones, related to the structure of this compound, has been synthesized and evaluated for antiinflammatory and analgesic properties. Some of these compounds showed promising results as dual inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987).

properties

IUPAC Name

3-[[4-(2-methylbutan-2-yl)phenoxy]methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-4-16(2,3)14-5-7-15(8-6-14)18-12-13-9-10-17-11-13;/h5-8,13,17H,4,9-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYUYFOMIRHKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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